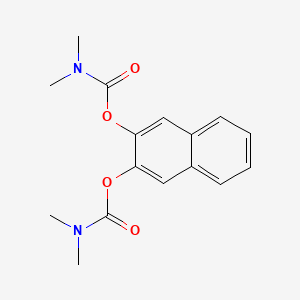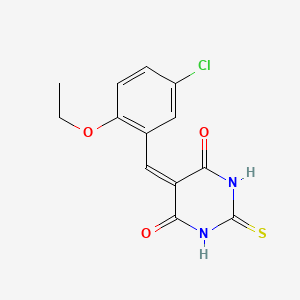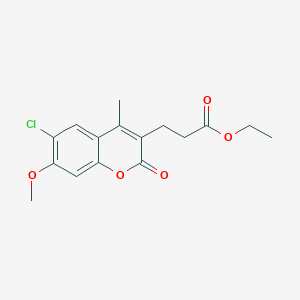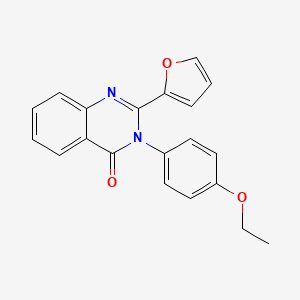![molecular formula C12H9ClN2S B5711180 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (abbreviated as 4-Cl-PhIP) is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. It is a potent mutagen and carcinogen, and its presence in cooked meat has been linked to an increased risk of certain cancers, including colorectal, breast, and prostate cancers.
作用机制
The mechanism of action of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves the formation of reactive intermediates, including N-hydroxy-6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole and 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-N2-oxide, which can react with DNA to form adducts. These adducts can cause mutations and other DNA damage, which can lead to cancer. In addition, 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can also induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been shown to have a number of biochemical and physiological effects, including inducing DNA damage, inhibiting DNA repair mechanisms, inducing oxidative stress and inflammation, and altering gene expression. These effects can contribute to the development of cancer and other diseases.
实验室实验的优点和局限性
One advantage of using 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful model compound for studying the mechanisms of action of heterocyclic aromatic amines. However, one limitation is that it is a potent mutagen and carcinogen, which can pose a risk to researchers working with the compound.
未来方向
There are several future directions for research on 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole. One area of interest is the development of strategies to reduce the formation of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole during cooking, such as modifying cooking methods or using additives. Another area of interest is the development of biomarkers for 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole exposure and the identification of individuals who may be at increased risk of cancer due to high levels of exposure. Finally, there is a need for further research on the mechanisms of action of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole and other heterocyclic aromatic amines, as well as the development of strategies to prevent and treat cancers caused by these compounds.
合成方法
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is synthesized by the reaction of 4-chloroaniline with 2-methylimidazole-1-thiol in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions, typically around 200°C and 1000 psi. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学研究应用
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of action of heterocyclic aromatic amines in vitro and in vivo. In vitro studies have shown that 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can induce DNA damage, including DNA adduct formation and strand breaks, in a variety of cell types, including human colon and breast cancer cells. In vivo studies have demonstrated that 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can induce tumors in various organs, including the colon, liver, and mammary gland, in animal models.
属性
IUPAC Name |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSQZUDPGREEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)


![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)


![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)




![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)